![molecular formula C27H34F2N8O7S2 B13743971 N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate CAS No. 1246203-36-0](/img/structure/B13743971.png)
N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate is a complex organic compound. Compounds of this nature are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the difluoromethyl group, and the attachment of the triazine and morpholino groups. Each step requires specific reagents and conditions, such as:
Formation of Benzimidazole Core: This might involve the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Introduction of Difluoromethyl Group: This can be achieved using difluoromethylating agents under controlled conditions.
Attachment of Triazine and Morpholino Groups: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or difluoromethyl groups.
Reduction: Reduction reactions might target the nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include various substituted derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be used to study enzyme interactions, cellular pathways, or as a potential therapeutic agent.
Medicine
Industry
Industrially, it could be used in the development of new materials, coatings, or as a catalyst in chemical processes.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
- N-(4-(4-(2-(trifluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide
- N-(4-(4-(2-(fluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide
Uniqueness
The uniqueness of the compound lies in its specific functional groups and their arrangement, which can impart unique chemical and biological properties. For example, the difluoromethyl group might enhance its metabolic stability or binding affinity compared to similar compounds with different substituents.
属性
CAS 编号 |
1246203-36-0 |
|---|---|
分子式 |
C27H34F2N8O7S2 |
分子量 |
684.7 g/mol |
IUPAC 名称 |
N-[4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]phenyl]-2-(dimethylamino)ethanesulfonamide;methanesulfonic acid |
InChI |
InChI=1S/C26H30F2N8O4S.CH4O3S/c1-34(2)13-16-41(37,38)33-18-9-7-17(8-10-18)23-30-25(35-11-14-40-15-12-35)32-26(31-23)36-19-5-4-6-20(39-3)21(19)29-24(36)22(27)28;1-5(2,3)4/h4-10,22,33H,11-16H2,1-3H3;1H3,(H,2,3,4) |
InChI 键 |
XSLUGEGXPCDRTN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCS(=O)(=O)NC1=CC=C(C=C1)C2=NC(=NC(=N2)N3CCOCC3)N4C5=C(C(=CC=C5)OC)N=C4C(F)F.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
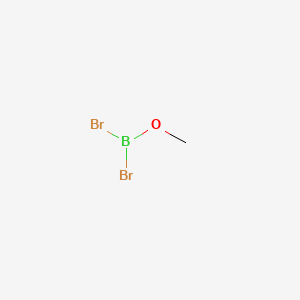
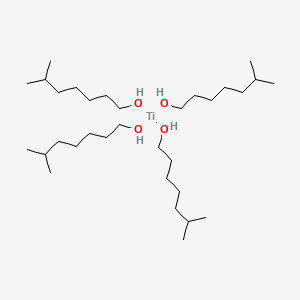
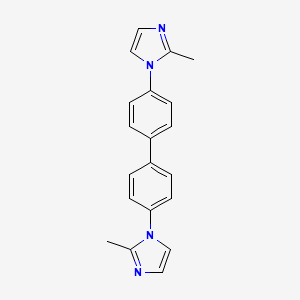
![2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine](/img/structure/B13743927.png)
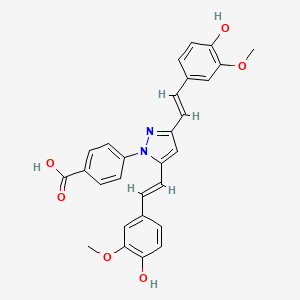
![2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13743934.png)
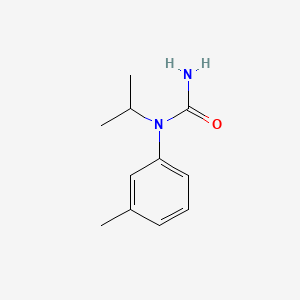


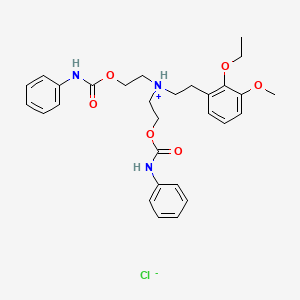
![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
![4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)](/img/structure/B13743979.png)
